![molecular formula C14H14N2O2 B2652256 N-[(6-Methoxyquinolin-2-yl)methyl]prop-2-enamide CAS No. 2305561-48-0](/img/structure/B2652256.png)
N-[(6-Methoxyquinolin-2-yl)methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(6-Methoxyquinolin-2-yl)methyl]prop-2-enamide, also known as MQPA, is a synthetic compound that has been widely used in scientific research for its unique properties. MQPA is a quinoline derivative that has a propenamide group attached to it. This molecule has been studied for its potential as a protease inhibitor, which could have implications in the treatment of various diseases.
Mechanism of Action
N-[(6-Methoxyquinolin-2-yl)methyl]prop-2-enamide inhibits protease activity by binding to the active site of the enzyme. The propenamide group of N-[(6-Methoxyquinolin-2-yl)methyl]prop-2-enamide forms a covalent bond with the active site serine residue of the protease, which prevents substrate binding and catalysis.
Biochemical and Physiological Effects:
N-[(6-Methoxyquinolin-2-yl)methyl]prop-2-enamide has been shown to have a range of biochemical and physiological effects. In addition to its protease inhibitory activity, N-[(6-Methoxyquinolin-2-yl)methyl]prop-2-enamide has been shown to have anti-inflammatory and anti-tumor properties. N-[(6-Methoxyquinolin-2-yl)methyl]prop-2-enamide has also been studied for its potential as an antiviral agent.
Advantages and Limitations for Lab Experiments
N-[(6-Methoxyquinolin-2-yl)methyl]prop-2-enamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its activity can be easily measured using biochemical assays. However, there are also limitations to using N-[(6-Methoxyquinolin-2-yl)methyl]prop-2-enamide in lab experiments. Its mechanism of action is irreversible, which can make it difficult to study the kinetics of protease inhibition. Additionally, N-[(6-Methoxyquinolin-2-yl)methyl]prop-2-enamide has been shown to have off-target effects on other enzymes, which can complicate data interpretation.
Future Directions
There are several future directions for research on N-[(6-Methoxyquinolin-2-yl)methyl]prop-2-enamide. One area of interest is the development of N-[(6-Methoxyquinolin-2-yl)methyl]prop-2-enamide derivatives that have improved selectivity and potency for specific proteases. Additionally, N-[(6-Methoxyquinolin-2-yl)methyl]prop-2-enamide could be studied for its potential as a therapeutic agent in diseases where protease activity is dysregulated, such as cancer and Alzheimer's disease. Finally, further research is needed to fully understand the off-target effects of N-[(6-Methoxyquinolin-2-yl)methyl]prop-2-enamide and how they may impact its use in lab experiments and potential therapeutic applications.
Synthesis Methods
N-[(6-Methoxyquinolin-2-yl)methyl]prop-2-enamide can be synthesized by the condensation of 2-amino-6-methoxyquinoline with acryloyl chloride in the presence of a base. The resulting product can be purified by recrystallization and characterized using various spectroscopic techniques.
Scientific Research Applications
N-[(6-Methoxyquinolin-2-yl)methyl]prop-2-enamide has been extensively studied for its potential as a protease inhibitor. Proteases are enzymes that are involved in various biological processes, including digestion, blood clotting, and immune response. Abnormal protease activity has been linked to several diseases, including cancer, Alzheimer's disease, and viral infections.
N-[(6-Methoxyquinolin-2-yl)methyl]prop-2-enamide has been shown to inhibit the activity of several proteases, including thrombin, trypsin, and plasmin. This inhibition could have therapeutic implications in the treatment of diseases where protease activity is dysregulated.
properties
IUPAC Name |
N-[(6-methoxyquinolin-2-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-3-14(17)15-9-11-5-4-10-8-12(18-2)6-7-13(10)16-11/h3-8H,1,9H2,2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVOJNRXKQPGRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-Methoxyquinolin-2-yl)methyl]prop-2-enamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.